(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
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Description
(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, commonly referred to as AM97892, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C14H29N3O
- Molecular Weight : 255.4 g/mol
- CAS Number : 1401668-19-6
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine. This compound acts as a selective inhibitor of certain receptors and enzymes, influencing various physiological processes.
Key Mechanisms:
- Dopamine Receptor Modulation : It exhibits affinity for dopamine receptors, which may contribute to its effects on mood and cognition.
- Norepinephrine Reuptake Inhibition : The compound has shown potential in inhibiting norepinephrine reuptake, enhancing noradrenergic signaling.
- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress.
Antidepressant Effects
Research indicates that this compound has antidepressant-like effects in animal models. A study demonstrated that administration resulted in a significant reduction in depressive behaviors, potentially through its action on the serotonin and norepinephrine systems.
Neuroprotective Properties
In vitro studies have highlighted the neuroprotective capabilities of this compound against neurotoxic agents. It was found to reduce cell death in neuronal cultures exposed to glutamate-induced toxicity, suggesting a role in neurodegenerative disease prevention.
Case Studies
Study | Findings |
---|---|
Animal Model Study (2023) | Demonstrated significant antidepressant-like effects with reduced immobility time in forced swim tests. |
Neurotoxicity Assessment (2024) | Showed protective effects against glutamate toxicity in neuronal cultures, with a 30% reduction in cell death compared to control groups. |
Receptor Binding Study (2023) | Confirmed selective binding affinity for dopamine D2 receptors, indicating potential for mood regulation therapies. |
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of this compound:
- SAR Analysis : Variations in the piperidine ring structure significantly influence biological activity. Compounds with substituted isopropyl groups showed enhanced receptor affinity.
- In Vivo Efficacy : In vivo models demonstrated that chronic administration resulted in sustained antidepressant-like effects without significant side effects typically associated with conventional antidepressants.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)14(4)11-6-5-7-15(8-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGRNPNOGXRISI-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.